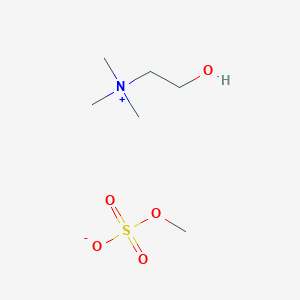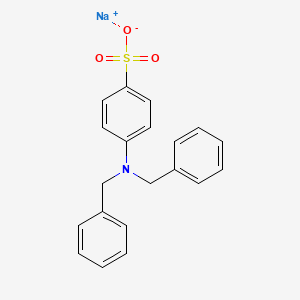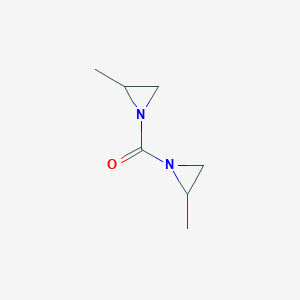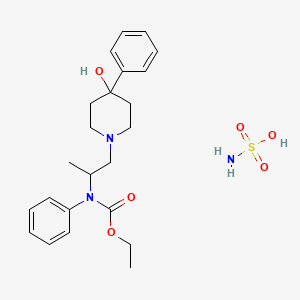
N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine is an organic compound with the molecular formula C10H11N5 and a molecular weight of 201.23 g/mol . It is known for its unique structure, which includes two pyridine rings connected by an amino group. This compound is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine can be synthesized through several methods. One common approach involves the reduction of 5-nitro-2-aminopyridine using a palladium on carbon (Pd/C) catalyst . The reaction typically occurs under hydrogenation conditions, where hydrogen gas is used to reduce the nitro group to an amino group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and a Pd/C catalyst to achieve efficient reduction of the nitro group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a Pd/C catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, making them useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diaminopyridine: A disubstituted pyridine that can be prepared by the reduction of 5-nitro-2-aminopyridine.
N2,N2-Dimethyl-2,5-pyridinediamine: A derivative with dimethyl groups attached to the amino groups.
N2-Phenylpyridine-2,5-diamine: A compound with a phenyl group attached to the pyridine ring.
Uniqueness
N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine is unique due to its dual pyridine structure and the presence of amino groups, which confer distinct chemical reactivity and potential biological activity. Its ability to form coordination complexes with metal ions further enhances its versatility in scientific research .
Eigenschaften
| 4928-50-1 | |
Molekularformel |
C10H11N5 |
Molekulargewicht |
201.23 g/mol |
IUPAC-Name |
2-N-(5-aminopyridin-2-yl)pyridine-2,5-diamine |
InChI |
InChI=1S/C10H11N5/c11-7-1-3-9(13-5-7)15-10-4-2-8(12)6-14-10/h1-6H,11-12H2,(H,13,14,15) |
InChI-Schlüssel |
JVRBFCPMIHJUPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1N)NC2=NC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


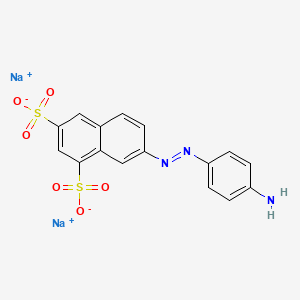
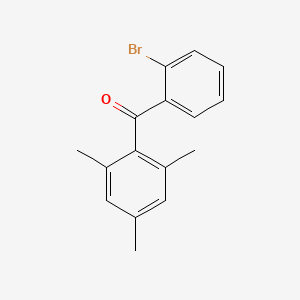
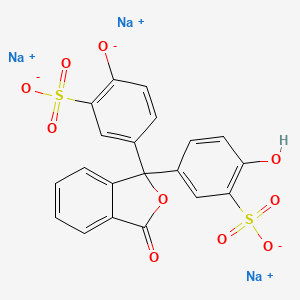
![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)
![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)
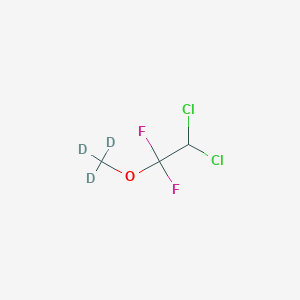
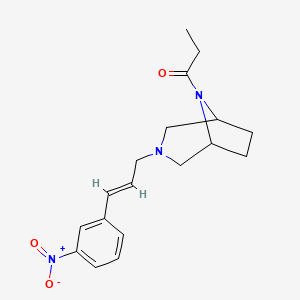
![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)
